molecular formula C19H12Cl2N2O4 B10901659 4-{5-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid

4-{5-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid

Cat. No.: B10901659
M. Wt: 403.2 g/mol
InChI Key: WWUMKWMLJDSQLU-LSHDLFTRSA-N
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Description

4-(5-{[(E)-2-(2,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID is a complex organic compound with a molecular formula of C19H11Cl2N2O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{[(E)-2-(2,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine hydrate to form the hydrazone intermediate.

    Coupling with furan derivative: The hydrazone intermediate is then coupled with a furan derivative under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(5-{[(E)-2-(2,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the furan ring or the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

4-(5-{[(E)-2-(2,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-{[(E)-2-(2,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: This can modulate their activity and lead to various biological effects.

    Interfering with cellular processes: Such as DNA replication or protein synthesis, which can result in antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-{[(E)-2-(2,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H12Cl2N2O4

Molecular Weight

403.2 g/mol

IUPAC Name

4-[5-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C19H12Cl2N2O4/c20-13-5-7-15(16(21)9-13)18(24)23-22-10-14-6-8-17(27-14)11-1-3-12(4-2-11)19(25)26/h1-10H,(H,23,24)(H,25,26)/b22-10+

InChI Key

WWUMKWMLJDSQLU-LSHDLFTRSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)O

Origin of Product

United States

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